Enantiomeric Specificity: (S)-3-Hydroxytricontanoyl-CoA vs. (R)-3-Hydroxytriacontanoyl-CoA
The (S)-configuration of the 3-hydroxy group is essential for recognition by mitochondrial long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD, EC 1.1.1.211), which exhibits absolute stereospecificity for (S)-3-hydroxyacyl-CoA substrates in the β-oxidation pathway [1]. The (R)-enantiomer ((R)-3-hydroxytriacontanoyl-CoA) is not a substrate for LCHAD, representing a biochemical dead-end in this context [1][2]. This stereochemical divergence means that assays using the racemic mixture or incorrect enantiomer will underestimate true enzyme activity or fail to initiate the reaction entirely [3].
| Evidence Dimension | Enzyme stereospecificity (substrate recognition by LCHAD) |
|---|---|
| Target Compound Data | Active as substrate ((S)-enantiomer) |
| Comparator Or Baseline | Inactive as substrate ((R)-enantiomer: (R)-3-hydroxytriacontanoyl-CoA) |
| Quantified Difference | Qualitative (active vs. inactive) |
| Conditions | Mitochondrial long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) from human or rat liver |
Why This Matters
Procurement of the correct stereoisomer is mandatory for obtaining meaningful kinetic data in LCHAD activity assays; using the R-enantiomer yields a false negative result.
- [1] IUBMB Enzyme Nomenclature. (n.d.). EC 1.1.1.211: long-chain-3-hydroxyacyl-CoA dehydrogenase. View Source
- [2] ChEBI. (2019). CHEBI:76485 - (R)-3-hydroxytriacontanoyl-CoA. European Bioinformatics Institute. View Source
- [3] Taylor & Francis. (n.d.). HADHA - Knowledge and References. View Source
